Butyl ricinoleate

Description

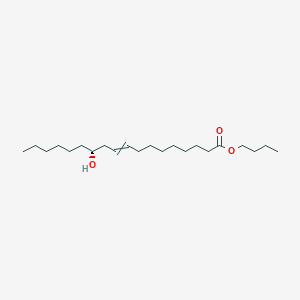

Structure

2D Structure

Propriétés

IUPAC Name |

butyl (Z,12R)-12-hydroxyoctadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O3/c1-3-5-7-14-17-21(23)18-15-12-10-8-9-11-13-16-19-22(24)25-20-6-4-2/h12,15,21,23H,3-11,13-14,16-20H2,1-2H3/b15-12-/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWAKQDTQVDVRP-OKULMJQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051741 | |

| Record name | Butyl (9Z,12R)-12-hydroxyoctadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 9-Octadecenoic acid, 12-hydroxy-, butyl ester, (9Z,12R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

151-13-3 | |

| Record name | Butyl ricinoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl ricinoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid, 12-hydroxy-, butyl ester, (9Z,12R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl (9Z,12R)-12-hydroxyoctadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl ricinoleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL RICINOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V4LQ69321 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Butyl Ricinoleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Butyl ricinoleate (B1264116) (CAS No. 151-13-3). Butyl ricinoleate is the butyl ester of ricinoleic acid, a major fatty acid found in castor oil.[1] Its unique chemical structure, featuring a hydroxyl group and a double bond, imparts distinct properties that make it a valuable compound in various industrial and pharmaceutical applications, including its use as a plasticizer, lubricant, and emollient.[1][2] It is also explored as a carrier for lipophilic drugs in drug delivery systems.[1]

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison. These values have been aggregated from various chemical data sources.

| Property | Value | Source(s) |

| IUPAC Name | butyl (Z,12R)-12-hydroxyoctadec-9-enoate | [2] |

| Synonyms | n-Butyl ricinoleate, Ricinoleic acid butyl ester | |

| CAS Number | 151-13-3 | |

| Molecular Formula | C22H42O3 | |

| Molecular Weight | 354.57 g/mol | |

| Appearance | Liquid, Colourless oily liquid | |

| Density | 0.919 g/cm³ (at 25°C) | |

| Melting Point | -10°C | |

| Boiling Point | 185°C at 1 mmHg; 275°C at 13 mmHg | |

| Flash Point | 115°C | |

| Pour Point | -26°C | |

| Refractive Index | 1.4620 - 1.467 (at 25°C) | |

| Viscosity | 0.3 s (at 25°C) | |

| Vapor Pressure | 4.15 x 10⁻¹⁰ mmHg at 25°C | |

| Solubility | Insoluble in water; Soluble in organic solvents, alcohol, and oils. | |

| logP (o/w) | 7.733 (estimated) |

Experimental Protocols for Property Determination

The characterization of this compound's physicochemical properties relies on a suite of standard analytical techniques. Below are detailed methodologies for key experimental procedures.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of ricinoleic acid with butanol.

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

-

Ricinoleic acid (extracted from castor oil)

-

Butanol

-

Acid catalyst (e.g., sulfuric acid)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine ricinoleic acid and an excess of butanol.

-

Catalysis: Add a catalytic amount of sulfuric acid to the mixture.

-

Reflux: Heat the mixture to reflux under controlled temperature to facilitate the esterification reaction. The reaction is typically monitored for completion by techniques such as thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Purification: The crude product is then purified. This often involves washing with a basic solution to neutralize the acid catalyst, followed by washing with water to remove any remaining salts and unreacted butanol. The organic layer is then separated and dried.

-

Final Product Isolation: The final product, this compound, is isolated, often through distillation under reduced pressure to remove any remaining impurities.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the chemical structure and purity of this compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To identify the functional groups present in the molecule.

-

Methodology: A small sample of purified this compound is analyzed using an FTIR spectrometer. The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Key characteristic peaks to be observed would include a strong carbonyl (C=O) stretch from the ester group (around 1740 cm⁻¹), a broad O-H stretch from the hydroxyl group (around 3400 cm⁻¹), and C-H stretches from the aliphatic chains.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the detailed molecular structure by analyzing the magnetic properties of atomic nuclei.

-

Methodology: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and analyzed using an NMR spectrometer.

-

¹H NMR: Provides information on the different types of protons and their neighboring environments. One would expect to see signals corresponding to the protons of the butyl group, the long aliphatic chain, the vinyl protons of the double bond, and the proton on the carbon bearing the hydroxyl group.

-

¹³C NMR: Provides information on the different types of carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the double bond, and the carbon attached to the hydroxyl group.

-

-

-

Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Methodology: The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured. The molecular ion peak would confirm the molecular weight of this compound. The fragmentation pattern can provide further structural information.

-

Determination of Physical Properties

-

Density Measurement:

-

Objective: To determine the mass per unit volume.

-

Methodology: A pycnometer or a digital density meter is used. The instrument is first calibrated with a substance of known density (e.g., deionized water). The density of the this compound sample is then measured at a specified temperature, typically 25°C.

-

-

Viscosity Measurement:

-

Objective: To measure the fluid's resistance to flow.

-

Methodology: A viscometer, such as a Brookfield viscometer or a capillary viscometer, is used. The measurement is performed at a controlled temperature, as viscosity is highly temperature-dependent. For instance, the dynamic viscosity can be measured in centipoise (cP) or Pascal-seconds (Pa·s).

-

-

Refractive Index Measurement:

-

Objective: To measure how light propagates through the substance.

-

Methodology: An Abbe refractometer is commonly used. A drop of the this compound sample is placed on the prism of the refractometer, and the refractive index is read at a specific temperature and wavelength (usually the sodium D-line, 589 nm).

-

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of this compound's physicochemical properties.

Caption: Synthesis workflow for this compound.

Caption: General workflow for physicochemical characterization.

References

Synthesis of Butyl Ricinoleate from Castor Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of butyl ricinoleate (B1264116), a valuable biodegradable ester derived from castor oil. With applications ranging from biocompatible lubricants in medical devices to drug delivery systems, the efficient synthesis of high-purity butyl ricinoleate is of significant interest.[1] This document details the primary chemical and enzymatic routes for its preparation, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key processes through diagrams.

Overview of Synthesis Pathways

This compound (C₂₂H₄₂O₃) is synthesized from castor oil, which is primarily composed of triglycerides of ricinoleic acid (approximately 85-95%).[2] The synthesis can proceed through two main pathways: a two-step process involving the hydrolysis of castor oil to ricinoleic acid followed by esterification, or a direct one-step transesterification of castor oil with butanol. Both chemical and enzymatic catalysts can be employed for these transformations.

References

From Nature to Synthesis: A Technical Guide to Butyl Ricinoleate Production from Natural Ricinoleic Acid Sources

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural sourcing of ricinoleic acid and its conversion to Butyl ricinoleate (B1264116), a valuable compound with applications in various industrial and pharmaceutical fields. This document provides a comprehensive overview of the primary natural source of ricinoleic acid, methods for its extraction, and detailed protocols for the synthesis of Butyl ricinoleate. All quantitative data is summarized for comparative analysis, and key processes are visualized to facilitate understanding.

Natural Sources of Ricinoleic Acid

Ricinoleic acid, a hydroxylated omega-9 fatty acid, is predominantly found in the seeds of the castor bean plant (Ricinus communis). Castor oil, extracted from these seeds, is the most commercially viable source, containing a high concentration of ricinoleic acid, typically ranging from 85% to 95% of the total fatty acid content.[1][2][3][4] Another, less significant, natural source is the ergot fungus (Claviceps purpurea), which can contain up to 40% ricinoleic acid in its oil.[5] Due to the significantly higher and more consistent yield, castor oil is the exclusive commercial source for ricinoleic acid.

Table 1: Ricinoleic Acid Content in Natural Sources

| Natural Source | Scientific Name | Ricinoleic Acid Content (% of total fatty acids) | Notes |

| Castor Bean Oil | Ricinus communis | 85 - 95% | The primary and most commercially viable source.[1][2][3] |

| Ergot Oil | Claviceps purpurea | Up to 40% | Significantly lower concentration and not a primary commercial source.[5] |

| Cottonseed Oil | Gossypium hirsutum | ~0.27% | Contains only trace amounts.[6] |

| Soybean Oil | Glycine max | ~0.03% | Contains only trace amounts.[6][7] |

Extraction of Ricinoleic Acid (as Castor Oil)

The extraction of ricinoleic acid is synonymous with the extraction of castor oil. The primary methods are mechanical pressing and solvent extraction, often used in combination to maximize yield.

Mechanical Pressing (Cold Pressing)

Cold pressing involves the mechanical extraction of oil from castor seeds without the application of external heat. This method is preferred for producing high-quality oil for cosmetic and pharmaceutical applications as it minimizes degradation of the oil's natural components.

Solvent Extraction

Solvent extraction is a highly efficient method for extracting the remaining oil from the seed cake after mechanical pressing. Hexane is the most commonly used solvent in this process.

Table 2: Comparison of Castor Oil Extraction Methods

| Extraction Method | Description | Typical Oil Yield | Advantages | Disadvantages |

| Mechanical Pressing (Cold Pressing) | Seeds are mechanically pressed to extract the oil. | 35 - 45% | High-quality oil, preserves natural compounds. | Lower oil yield compared to solvent extraction. |

| Solvent Extraction (Soxhlet with Hexane) | Oil is extracted from the seed cake using a solvent. | 45 - 55% | High oil yield. | Potential for solvent residue in the crude oil, requires further refining. |

| Combined Pressing and Solvent Extraction | Mechanical pressing followed by solvent extraction of the cake. | >95% of total oil | Maximizes oil recovery. | More complex process requiring additional steps and equipment. |

Experimental Protocols

Laboratory Scale Extraction of Castor Oil using Soxhlet Apparatus

Objective: To extract castor oil from castor bean seeds for subsequent use in this compound synthesis.

Materials and Equipment:

-

Dried and dehulled castor bean seeds

-

n-Hexane (analytical grade)

-

Soxhlet extractor apparatus (including thimble, condenser, and round-bottom flask)

-

Heating mantle

-

Rotary evaporator

-

Grinder or mortar and pestle

-

Filter paper

Methodology:

-

Seed Preparation: Grind the dehulled castor bean seeds into a coarse powder.

-

Soxhlet Extraction:

-

Place a known weight of the ground castor seed powder (e.g., 50 g) into a cellulose (B213188) thimble.

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Fill the round-bottom flask with n-hexane to approximately two-thirds of its volume.

-

Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.

-

Heat the flask using a heating mantle to the boiling point of n-hexane (69°C).

-

Allow the extraction to proceed for 6-8 hours. The solvent will cycle through the seed powder, extracting the oil.

-

-

Solvent Recovery:

-

After extraction, turn off the heat and allow the apparatus to cool.

-

Dismantle the apparatus and transfer the hexane-oil mixture to a rotary evaporator.

-

Remove the n-hexane under reduced pressure to obtain the crude castor oil.

-

-

Oil Yield Calculation:

-

Weigh the extracted crude castor oil and calculate the yield as a percentage of the initial seed weight.

-

Synthesis of this compound via Acid-Catalyzed Esterification

Objective: To synthesize this compound from ricinoleic acid (from castor oil) and butanol.

Materials and Equipment:

-

Castor oil (as the source of ricinoleic acid)

-

n-Butanol

-

Sulfuric acid (concentrated, as catalyst)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous sodium sulfate

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

Reaction Setup:

-

In the three-necked round-bottom flask, place a 1:4 molar ratio of castor oil (calculated based on its average molecular weight and assuming ~90% ricinoleic acid content) to n-butanol.

-

Add a magnetic stir bar to the flask.

-

Add the sulfuric acid catalyst, typically 1-2% by weight of the castor oil.

-

Assemble the flask with the reflux condenser and the Dean-Stark apparatus to remove the water formed during the reaction.

-

-

Esterification Reaction:

-

Heat the mixture to the boiling point of butanol (approximately 117°C) with continuous stirring.

-

Allow the reaction to proceed for 4-6 hours, collecting the water in the Dean-Stark trap. The reaction is complete when no more water is collected.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash it with the 5% sodium bicarbonate solution to neutralize the acidic catalyst. Repeat the washing until the aqueous layer is neutral.

-

Wash the organic layer with distilled water to remove any remaining salts.

-

Dry the organic layer (this compound) over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the excess butanol using a rotary evaporator under reduced pressure.

-

-

Characterization and Yield:

-

The final product, this compound, can be characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to identify the ester functional group and Gas Chromatography-Mass Spectrometry (GC-MS) to determine its purity.

-

Calculate the percentage yield based on the initial amount of castor oil used.

-

Table 3: Typical Reaction Parameters and Yields for this compound Synthesis

| Parameter | Value/Range |

| Reactants Molar Ratio (Ricinoleic Acid:Butanol) | 1:3 to 1:5 |

| Catalyst | Sulfuric Acid, Zinc Chloride, Lipases |

| Catalyst Concentration (% w/w of oil) | 1 - 3% (for acid catalysts) |

| Reaction Temperature | 110 - 140 °C (for acid catalysts) |

| Reaction Time | 4 - 8 hours |

| Conversion Yield | > 95% |

Visualizing the Process

Workflow from Castor Bean to this compound

Caption: Workflow for this compound production.

Esterification of Ricinoleic Acid with Butanol

Caption: Acid-catalyzed esterification reaction.

Conclusion

The production of this compound from natural sources is a well-established process, primarily relying on the high abundance of ricinoleic acid in castor oil. The choice of extraction method for castor oil depends on the desired quality and yield, with a combination of mechanical pressing and solvent extraction being the most industrially efficient. The subsequent esterification of ricinoleic acid with butanol can be achieved with high conversion rates using acid catalysts. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to develop and optimize the production of this compound for various applications.

References

Butyl Ricinoleate: A Comprehensive Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Butyl Ricinoleate (B1264116), a versatile ester derived from castor oil. This document consolidates critical information regarding its chemical identity, physicochemical properties, synthesis methodologies, and diverse applications, with a particular focus on its relevance in research and pharmaceutical development.

Chemical Identification

Butyl ricinoleate is an ester of ricinoleic acid and butanol.[1] Its unique chemical structure, featuring a hydroxyl group and a double bond, imparts distinct properties that make it a valuable compound in various scientific and industrial fields.

-

IUPAC Name: butyl (Z,12R)-12-hydroxyoctadec-9-enoate[4]

-

Synonyms: Ricinoleic Acid Butyl Ester, Ricinolic Acid Butyl Ester[2][5][6][7]

Physicochemical Properties

This compound is a yellow to colorless oily liquid.[2] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Appearance | Clear, pale yellow liquid | [2] |

| Odor | Very faint, oily | [5] |

| Melting Point | -95 °C (-139 °F) | [3] |

| Boiling Point | 68 - 70 °C | [3] |

| Flash Point | -14.8 °F (-26 °C) (closed cup) | [3] |

Table 2: Technical Specifications

| Parameter | Value | Source |

| Purity | ≥ 98% | [2] |

| Acid Value | ≤ 2.0 mg KOH/g | [2] |

| Saponification Value | 160 - 175 | [2] |

| Iodine Value | 75 - 82 | [2] |

| Hydroxyl Value | 50 - 65 | [2] |

| Moisture | ≤ 0.2% | [2] |

| Insoluble Impurities | ≤ 0.1% | [2] |

Synthesis Methodologies

The production of this compound can be achieved through both traditional chemical synthesis and more environmentally friendly enzymatic routes.

Chemical Synthesis: Acid-Catalyzed Esterification

The conventional method for synthesizing this compound involves the esterification of ricinoleic acid with butanol.[1] Ricinoleic acid is first extracted from castor oil via hydrolysis or transesterification.[1]

Experimental Protocol: General Procedure for Acid-Catalyzed Esterification

-

Reactant Preparation: Ricinoleic acid (obtained from castor oil hydrolysis) and n-butanol are combined in a suitable reaction vessel.

-

Catalyst Addition: An acid catalyst, such as sulfuric acid, is carefully added to the mixture.[1]

-

Reaction Conditions: The reaction is conducted under controlled temperature and pressure to drive the esterification and maximize the yield of this compound.[1]

-

Purification: Following the reaction, the crude product is purified. This is typically achieved through distillation or other separation techniques to remove unreacted starting materials, the catalyst, and any by-products.[1]

Caption: Chemical synthesis workflow for this compound.

Enzymatic Synthesis

An alternative, "green chemistry" approach to synthesizing this compound utilizes lipases as biocatalysts.[1] This method offers several advantages, including milder reaction conditions, reduced energy consumption, and minimized byproduct formation.[1] Lipase-catalyzed esterification can achieve high conversion rates, sometimes exceeding 98% under optimized conditions.[1]

Experimental Protocol: General Procedure for Enzymatic Synthesis

-

Enzyme Selection: A suitable lipase, often immobilized for stability and reusability, is chosen as the catalyst. Lipases from Candida rugosa and Pseudomonas cepacia have been investigated for similar esterifications.[1]

-

Reaction Medium: The reaction is typically carried out in an organic solvent of moderate polarity to maintain enzyme structure while ensuring substrate solubility.[1]

-

Substrate Addition: Ricinoleic acid and butanol are added to the reaction medium containing the lipase.

-

Incubation: The mixture is incubated at a controlled temperature, which is generally lower than in chemical synthesis to enhance enantioselectivity.[1]

-

Monitoring: The reaction progress is monitored over time until the desired conversion is achieved.

-

Product Recovery: The enzyme is separated from the reaction mixture (e.g., by filtration for immobilized enzymes), and the this compound is purified from the remaining substrates and solvent.

Applications in Research and Development

This compound's unique properties make it a valuable compound in several research and industrial sectors.

Caption: Key application areas of this compound.

Industrial and Cosmetic Uses

-

Plasticizers: It serves as an effective plasticizer for various resins, including polyvinyl butyral, nitrocellulose, and ethyl cellulose, enhancing flexibility and durability.[1][2]

-

Lubricants: Its excellent lubricating properties make it suitable for use in industrial lubricants.[1][2]

-

Cosmetics and Personal Care: In cosmetic formulations, it functions as an emollient, improving skin feel and moisture retention.[1][2]

Biological and Pharmaceutical Relevance

For drug development professionals, this compound presents several areas of interest:

-

Biochemical Reagent: It is used as a biochemical reagent in various laboratory assays and experiments.[1][8]

-

Potential Biological Activities:

-

Anti-inflammatory Properties: Studies suggest that this compound may possess anti-inflammatory properties, potentially by suppressing the production of pro-inflammatory mediators.[1]

-

Antimicrobial Effects: It has shown activity against certain bacteria and fungi, indicating its potential for use in medicinal formulations.[1]

-

-

Drug Delivery: Due to its biocompatibility and biodegradable nature, this compound is being investigated as a carrier or solvent in pharmaceutical applications.[1] Its interaction with other compounds may enhance the efficacy of certain drugs.[1]

-

Enantiomerically Pure Synthesis: The kinetic resolution of precursors to this compound can provide enantiomerically pure building blocks, which are highly valuable in pharmaceutical and fine chemical synthesis.[1]

Safety and Handling

This compound is generally considered non-toxic and is manufactured to both industrial and cosmetic grade standards.[2] However, as with any chemical, it is essential to consult the Safety Data Sheet (SDS) for detailed handling and safety information.[3] It may cause irritation to the skin and respiratory system and is classified as a flammable liquid.[3]

Conclusion

This compound is a bio-based ester with a well-defined chemical profile and a broad spectrum of applications. For researchers and professionals in drug development, its biocompatibility, potential biological activities, and utility as a pharmaceutical excipient make it a compound of significant interest. The availability of both chemical and greener enzymatic synthesis routes further enhances its appeal for sustainable and innovative applications.

References

- 1. smolecule.com [smolecule.com]

- 2. This compound - Manufacturer Manufacturer, Supplier, Exporter [acmesynthetic.com]

- 3. accustandard.com [accustandard.com]

- 4. This compound | C22H42O3 | CID 5354175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-BUTYL RICINOLEATE | 151-13-3 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound 151-13-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 8. medchemexpress.com [medchemexpress.com]

The Biodegradability of Butyl Ricinoleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl ricinoleate (B1264116), an ester derived from castor oil, is utilized in various industrial and pharmaceutical applications, including cosmetics, lubricants, and plasticizers. Its derivation from a renewable resource raises important questions regarding its environmental fate and biodegradability. This technical guide provides a comprehensive overview of the biodegradability of butyl ricinoleate, detailing the metabolic pathways involved, standardized testing protocols, and factors influencing its degradation. While specific quantitative data for this compound under OECD guidelines is not publicly available, data from structurally analogous long-chain fatty acid esters strongly support the classification of this compound as a "readily biodegradable" substance. This guide synthesizes available scientific information to provide a robust understanding for researchers and professionals in the field.

Introduction to this compound

This compound (C₂₂H₄₂O₃) is the butyl ester of ricinoleic acid, the primary fatty acid found in castor oil.[1] Its unique chemical structure, characterized by a hydroxyl group and a double bond in the fatty acid chain, imparts desirable properties such as lubricity and solvency.[1] These characteristics have led to its use in a variety of applications, from industrial lubricants to emollients in cosmetic formulations.[1][2] As with many chemicals, understanding its environmental persistence is crucial for a complete safety and sustainability profile.

Mechanisms of Biodegradation

The biodegradation of this compound is a multi-step process initiated by microbial enzymes in the environment. The overall process can be broken down into two primary stages:

-

Enzymatic Hydrolysis: The ester linkage in this compound is cleaved by extracellular lipases or esterases secreted by microorganisms.[3] This initial hydrolysis breaks the molecule into its constituent parts: ricinoleic acid and n-butanol.

-

Metabolism of Components: The resulting ricinoleic acid and n-butanol are then further metabolized by microorganisms through distinct pathways.

Biodegradation Pathway of Ricinoleic Acid

Ricinoleic acid, an 18-carbon unsaturated fatty acid, is primarily degraded through the β-oxidation pathway . This is a major metabolic process for the breakdown of fatty acids to produce energy. The process occurs within the mitochondria of eukaryotic cells and the cytosol of prokaryotes and involves a series of enzymatic reactions that sequentially shorten the fatty acid chain by two carbon atoms, producing acetyl-CoA. The acetyl-CoA then enters the citric acid cycle for complete oxidation to CO₂ and H₂O.

Biodegradation Pathway of n-Butanol

The n-butanol released from the initial hydrolysis is also readily biodegraded by a wide range of microorganisms. The degradation pathway typically involves the sequential oxidation of butanol to butyraldehyde, then to butyrate. Butyrate is subsequently converted to butyryl-CoA, which can then enter the β-oxidation pathway and be metabolized to acetyl-CoA.

The following diagram illustrates the overall biodegradation pathway of this compound:

Assessing Ready Biodegradability: OECD Guidelines

The "ready biodegradability" of a chemical is assessed using standardized test methods, most notably the OECD 301 series. These tests are stringent and provide an indication of a substance's potential for rapid and complete biodegradation in an aerobic aqueous environment.

Overview of OECD 301 Tests

The OECD 301 guidelines consist of six methods that measure biodegradation by monitoring either the depletion of dissolved organic carbon (DOC), the production of carbon dioxide (CO₂), or the consumption of oxygen.

| Test Method | Measured Parameter | Suitability for this compound |

| OECD 301A | DOC Die-Away | Less suitable due to potential for adsorption. |

| OECD 301B | CO₂ Evolution | Suitable. |

| OECD 301C | MITI (I) | Less common. |

| OECD 301D | Closed Bottle | Suitable. |

| OECD 301E | Modified OECD Screening | Less suitable due to potential for adsorption. |

| OECD 301F | Manometric Respirometry | Highly suitable for poorly soluble substances. |

To be classified as "readily biodegradable," a substance must achieve the following pass levels within a 28-day period:

-

≥ 70% removal of DOC in tests like 301A and 301E.

-

≥ 60% of the theoretical oxygen demand (ThOD) or theoretical carbon dioxide production (ThCO₂) in respirometric tests like 301B, 301D, and 301F.

A critical criterion is the "10-day window," which requires that the pass level be reached within 10 days of the biodegradation level first reaching 10%.

Quantitative Data on Biodegradability

While a specific OECD 301 study report for this compound was not identified in the public domain, extensive data on structurally similar long-chain fatty acid esters indicate a high likelihood of ready biodegradability.

The following table presents representative data from OECD 301 studies on analogous substances.

| Substance | Test Method | Duration (days) | % Biodegradation | Classification |

| Fatty acids, C16-18 and C18-unsatd., triesters with trimethylolpropane | OECD 301F | 28 | 86 | Readily Biodegradable |

| Fatty acids, C8-10, triesters with trimethylolpropane | EU Method C.4-D (similar to OECD 301F) | 28 | 78 | Readily Biodegradable |

| Fatty acids, C6-18, triesters with trimethylolpropane | OECD 301B | 28 | 62.9 | Readily Biodegradable* |

| High Naphthenic, Heavy, Straight-Run Naphtha | OECD 301F | 28 | 77 | Readily Biodegradable |

| Light Catalytic Cracked Gas Oil | OECD 301F | 47 | 61.23 | Inherently Biodegradable |

*The 10-day window was not met, but for complex mixtures (UVCB substances), this criterion is often not considered mandatory for a "readily biodegradable" classification.

Based on these data for similar long-chain fatty acid esters, it is reasonable to conclude that this compound is readily biodegradable.

Experimental Protocols

A detailed protocol for assessing the ready biodegradability of this compound using the OECD 301F (Manometric Respirometry) method is provided below. This method is well-suited for poorly water-soluble substances.

OECD 301F: Manometric Respirometry Test Protocol

Objective: To determine the ready biodegradability of this compound by measuring oxygen consumption.

Apparatus:

-

Respirometer with temperature control.

-

Glass bottles with stoppers and magnetic stirrers.

-

Apparatus for measuring dissolved oxygen.

Reagents and Media:

-

Mineral Medium: A solution of mineral salts in deionized water, including potassium phosphate, magnesium sulfate, calcium chloride, and ferric chloride.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant, washed and aerated.

-

Test Substance: this compound.

-

Reference Substance: Sodium benzoate (B1203000) (as a positive control).

-

Toxicity Control: A mixture of the test substance and the reference substance.

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound. Due to its low water solubility, it may be necessary to adsorb it onto an inert support like silica (B1680970) gel or use an emulsifying agent.

-

Add the test substance to the mineral medium in the test bottles to achieve a final concentration that results in an oxygen uptake of 50-100 mg/L.

-

-

Inoculation:

-

Inoculate the test bottles with a small volume of the prepared activated sludge to achieve a final concentration of a few milligrams of suspended solids per liter.

-

-

Incubation:

-

Seal the bottles and place them in the respirometer at a constant temperature of 20-25°C in the dark.

-

Continuously stir the contents of the bottles.

-

-

Measurement:

-

Monitor the oxygen consumption in each bottle over a 28-day period.

-

-

Controls:

-

Run blank controls containing only the inoculum and mineral medium to measure endogenous respiration.

-

Run a positive control with sodium benzoate to verify the activity of the inoculum.

-

Run a toxicity control to assess any inhibitory effects of the test substance on the microorganisms.

-

Data Analysis:

-

Calculate the percentage of biodegradation as the ratio of the measured oxygen consumption (corrected for the blank) to the theoretical oxygen demand (ThOD). The ThOD is calculated based on the elemental composition of this compound (C₂₂H₄₂O₃).

The following diagram outlines the experimental workflow for an OECD 301F test:

Analytical Methods for Monitoring Biodegradation

Several analytical techniques can be employed to monitor the disappearance of the parent compound and the appearance of metabolites during a biodegradation study:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and semi-volatile compounds. Derivatization may be required for non-volatile substances like ricinoleic acid.

-

High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation and quantification of a wide range of organic molecules, including this compound and ricinoleic acid.

Factors Influencing Biodegradability

The rate and extent of this compound biodegradation can be influenced by several factors:

-

Bioavailability: As a poorly water-soluble substance, the bioavailability of this compound to microorganisms can be a rate-limiting step. The presence of emulsifiers or adsorption to surfaces can affect its availability.

-

Microbial Population: The presence of a diverse and adapted microbial community with the necessary enzymes (lipases, enzymes for β-oxidation) is essential for efficient degradation.

-

Environmental Conditions: Factors such as temperature, pH, oxygen availability, and the presence of other nutrients can significantly impact microbial activity and, consequently, the rate of biodegradation.

-

Toxicity: High concentrations of the test substance or its degradation products can be inhibitory to microbial activity. Ricinoleic acid has been shown to have some cytotoxic effects at higher concentrations.

Environmental Fate and Ecotoxicity of Degradation Products

The ultimate biodegradation of this compound results in the formation of carbon dioxide, water, and microbial biomass. The primary degradation products, ricinoleic acid and n-butanol, have their own environmental profiles.

-

Ricinoleic Acid: This fatty acid is a natural product and is generally considered to have low toxicity. It is readily metabolized by a wide range of organisms.

-

n-Butanol: While n-butanol can exhibit some toxicity at high concentrations, it is also readily biodegradable in the environment.

The overall environmental impact of this compound is expected to be low due to its ready biodegradability and the low toxicity of its degradation products.

Conclusion

References

The Solubility of Butyl Ricinoleate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl ricinoleate (B1264116) (CAS No. 151-13-3), the butyl ester of ricinoleic acid, is a versatile oleochemical with a growing range of applications in pharmaceuticals, cosmetics, and as a specialty lubricant.[1] Its unique molecular structure, featuring a hydroxyl group and a carbon-carbon double bond, imparts distinct physical and chemical properties, including its solubility characteristics.[1] Understanding the solubility of butyl ricinoleate in various organic solvents is critical for formulation development, particularly in the context of drug delivery systems for poorly water-soluble active pharmaceutical ingredients (APIs).[1] This technical guide provides a comprehensive overview of the solubility of this compound, methods for its determination, and its synthesis.

Core Physical and Chemical Properties of this compound

A foundational understanding of this compound's properties is essential before delving into its solubility.

| Property | Value | Reference |

| Molecular Formula | C22H42O3 | [2][3] |

| Molecular Weight | 354.57 g/mol | |

| Appearance | Colorless to pale yellow oily liquid | |

| Boiling Point | 185°C at 1 mmHg | |

| Melting Point | -10°C | |

| Density | 0.919 g/cm³ | |

| Flash Point | 115°C | |

| Water Solubility | Insoluble (3.051 μg/L at 25°C) |

Solubility of this compound in Organic Solvents

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions consistently indicate its solubility in alcohols and oils.

Qualitative Solubility of this compound

| Solvent | Solubility |

| Water | Insoluble |

| Alcohol | Soluble |

| Oils | Soluble |

For the purpose of providing a quantitative context, the following table presents the solubility of a structurally similar compound, methyl ricinoleate .

Disclaimer: The following data pertains to methyl ricinoleate , not this compound. This information is provided for illustrative purposes due to the lack of available quantitative data for this compound.

Quantitative Solubility of Methyl Ricinoleate

| Solvent | Concentration |

| Dimethylformamide (DMF) | 50 mg/mL |

| Dimethyl sulfoxide (B87167) (DMSO) | 50 mg/mL |

| Ethanol | 100 mg/mL |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL |

Experimental Protocols

Determination of Solubility via the Flask Method

The following is a generalized protocol for determining the solubility of a liquid like this compound in an organic solvent. This method is adapted from the OECD Test Guideline 105 for water solubility, modified for organic solvents.

1. Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Erlenmeyer flasks with stoppers

-

Constant temperature water bath or incubator

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.

2. Procedure:

-

Add an excess amount of this compound to a series of Erlenmeyer flasks.

-

Add a known volume of the organic solvent to each flask.

-

Stopper the flasks and place them in a constant temperature bath set to the desired temperature (e.g., 25°C).

-

Stir the mixtures for a predetermined equilibration period (e.g., 24-48 hours) to ensure saturation.

-

After equilibration, allow the solutions to stand undisturbed in the temperature bath for at least 24 hours to allow for phase separation.

-

Carefully withdraw a sample from the liquid phase of each flask using a syringe, and immediately filter it through a solvent-compatible syringe filter to remove any undissolved this compound.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted samples using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

-

Calculate the solubility in g/100mL or other desired units.

Synthesis of this compound

This compound is primarily synthesized through the esterification of ricinoleic acid with butanol. Both chemical and enzymatic routes are employed.

Chemical Esterification

This method typically involves the reaction of ricinoleic acid with butanol in the presence of an acid catalyst, such as sulfuric acid, at elevated temperatures. The reaction is driven to completion by the removal of water, a byproduct of the reaction.

Enzymatic Esterification

An environmentally friendlier alternative to chemical synthesis is the use of lipases as biocatalysts. This method proceeds under milder reaction conditions, reducing energy consumption and the formation of byproducts. Lipase-catalyzed esterification can achieve high conversion rates in organic solvents.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Logical Relationship in Drug Delivery Application

Caption: Role of this compound in enhancing drug delivery.

Synthesis Pathway of this compound

Caption: General synthesis pathway for this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Butyl Ricinoleate

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and density of Butyl Ricinoleate (B1264116), a versatile ester derived from castor oil.[1][2] This document includes key physicochemical data, detailed experimental protocols for density determination, and graphical representations of relevant experimental and synthetic workflows. Butyl Ricinoleate is noted for its applications as a biodegradable lubricant, a plasticizer, and an emollient in cosmetic and pharmaceutical formulations.[1][2][3]

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized below. These values are critical for its application in research and development, particularly in formulation and material science.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₄₂O₃ | |

| Molecular Weight | 354.58 g/mol | |

| Density | 0.919 g/cm³ | |

| CAS Number | 151-13-3 | |

| Appearance | Liquid | |

| Boiling Point | 185°C at 1 mmHg | |

| Melting Point | -10°C | |

| Flash Point | 115°C | |

| Refractive Index | 1.467 |

Experimental Protocols for Density Determination

The density of a liquid is a fundamental property that can be determined with high precision using several established methods. Below are detailed protocols for two common and accurate techniques applicable to this compound.

Density Determination using a Pycnometer

This method is a highly precise technique that relies on determining the mass of a known volume of the liquid. A pycnometer is a glass flask with a specific, accurately known volume.

Materials:

-

Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary tube

-

Analytical balance (accurate to ±0.0001 g)

-

This compound sample

-

Distilled water (as a reference liquid)

-

Acetone (B3395972) (for cleaning and drying)

-

Thermostatic water bath

-

Lint-free tissue

Procedure:

-

Cleaning and Calibration:

-

Thoroughly clean the pycnometer and its stopper with a suitable solvent like acetone and then rinse with distilled water.

-

Dry the pycnometer completely by placing it in an oven or by rinsing with acetone and allowing it to air dry.

-

Accurately weigh the clean, dry, and empty pycnometer with its stopper on the analytical balance (mass m₀).

-

Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary.

-

Place the filled pycnometer in a thermostatic water bath set to a specific temperature (e.g., 20°C or 25°C) until it reaches thermal equilibrium.

-

Remove the pycnometer from the bath, carefully dry the exterior with a lint-free tissue, and weigh it (mass m₁).

-

The volume of the pycnometer (V) at the specified temperature can be calculated using the known density of water (ρ_water) at that temperature: V = (m₁ - m₀) / ρ_water.

-

-

Measurement of this compound Density:

-

Empty and thoroughly dry the calibrated pycnometer.

-

Fill the pycnometer with the this compound sample, again ensuring no air bubbles are present and inserting the stopper to allow excess liquid to escape.

-

Thermostat the filled pycnometer to the same temperature used for water calibration.

-

Dry the exterior of the pycnometer and weigh it (mass m₂).

-

The mass of the this compound sample is m_sample = m₂ - m₀.

-

The density of the this compound (ρ_sample) is then calculated using the formula: ρ_sample = (m₂ - m₀) / V.

-

Density Determination using an Oscillating U-Tube Densitometer

This is a modern, rapid, and highly accurate method for determining the density of liquids. The instrument measures the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid.

Principle: The natural frequency of oscillation of the U-tube is dependent on its mass. When filled with a liquid, the total mass of the tube changes, which in turn alters its oscillation frequency. The instrument measures this change in frequency and relates it to the density of the sample.

Materials:

-

Digital oscillating U-tube densitometer

-

This compound sample

-

Syringes for sample injection

-

Solvents for cleaning (e.g., ethanol, acetone)

Procedure:

-

Instrument Calibration:

-

Calibrate the densitometer according to the manufacturer's instructions. This typically involves measuring the oscillation periods with two standards of known density, usually dry air and ultrapure water, at a specified temperature.

-

The instrument's software uses these measurements to determine the instrument constants.

-

-

Sample Measurement:

-

Ensure the U-tube is clean and dry before introducing the sample.

-

Inject the this compound sample into the U-tube using a syringe, ensuring there are no air bubbles in the measurement cell. Many modern instruments have bubble detection systems.

-

The instrument will automatically bring the sample to the set temperature (e.g., 20°C) using its built-in Peltier temperature control.

-

The instrument excites the U-tube and measures the oscillation period.

-

The density of the this compound is then automatically calculated by the instrument's software and displayed.

-

-

Cleaning:

-

After the measurement, flush the U-tube with an appropriate solvent to remove the sample.

-

Dry the tube by passing clean, dry air through it.

-

Visualizations

Experimental and Synthetic Workflows

To visually represent the processes discussed, the following diagrams have been generated using the DOT language.

Caption: Workflow for Density Determination of this compound using a Pycnometer.

Caption: Synthesis of this compound via Transesterification.

References

Thermal Stability and Decomposition of Butyl Ricinoleate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of butyl ricinoleate (B1264116). Butyl ricinoleate, an ester derived from castor oil, finds applications in various industrial sectors, including as a biolubricant and plasticizer. Its thermal behavior is a critical parameter for its application, particularly in processes involving elevated temperatures. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge on related ricinoleate esters to provide a detailed understanding of its expected thermal properties and decomposition pathways.

Thermal Stability Assessment

The thermal stability of this compound can be effectively evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures, while DSC detects heat flow associated with thermal transitions.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of materials. For fatty acid esters like this compound, TGA can identify the onset of decomposition, the temperature of maximum decomposition rate, and the final residue.

A study on a structurally similar biolubricant derived from castor oil fatty acids and isoamyl alcohol provides insights into the expected thermal behavior of this compound. The onset temperature of thermal decomposition (defined as 5% mass loss) for this related biolubricant in an oxidative atmosphere was 187°C.[1] In an inert atmosphere, the same compound showed a decomposition temperature of 339.04°C for a 50% mass loss, indicating that the presence of oxygen significantly lowers the thermal stability.[1]

Table 1: TGA Decomposition Temperatures for a Biolubricant Derived from Castor Oil Fatty Acids and Isoamyl Alcohol [1]

| Atmosphere | Temperature for 5% Mass Loss (°C) | Temperature for 50% Mass Loss (°C) |

| Oxidative | 187 | 338.47 |

| Inert | Not Reported | 339.04 |

Note: This data is for a related ester and should be considered indicative for this compound.

Decomposition Pathway and Products

The thermal decomposition of ricinoleate esters, particularly at elevated temperatures (pyrolysis), has been studied to produce valuable chemicals. The primary decomposition pathway involves the cleavage of the C11-C12 bond, yielding an undecylenate ester and heptanal.[2]

A detailed study on the pyrolysis of methyl ricinoleate using Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) revealed that fast pyrolysis favors the production of undecylenic acid methyl ester and heptanal.[2] Slower heating rates, however, tend to promote dehydration reactions as a competing pathway.[2]

The proposed primary decomposition reaction for a ricinoleate ester (where R is an alkyl group, such as butyl) is as follows:

Ricinoleate Ester → Undecylenate Ester + Heptanal

Table 2: Major Pyrolysis Products of Methyl Ricinoleate at 550°C (Fast Pyrolysis) [2]

| Product | Relative Area (%) |

| Undecylenic acid methyl ester | > 50 |

| Heptanal | > 20 |

Note: This data is for the methyl ester and serves as a model for the expected products from this compound pyrolysis.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the thermal stability and decomposition of ricinoleate esters.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A thermogravimetric analyzer.

Methodology:

-

A sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

The analysis is performed under a controlled atmosphere, typically an inert gas (e.g., nitrogen or argon) or an oxidative gas (e.g., air or oxygen), at a constant flow rate (e.g., 50 mL/min).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, peak decomposition temperatures, and mass loss at different stages.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Objective: To identify the decomposition products of this compound under pyrolysis conditions.

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

Methodology:

-

A small amount of this compound is placed in a pyrolysis sample cup.

-

For fast pyrolysis: The sample is rapidly heated to the pyrolysis temperature (e.g., 550°C) in the pyrolyzer, which is directly connected to the GC inlet. The volatile pyrolysis products are immediately transferred to the GC column.

-

For slow pyrolysis: The sample is heated at a controlled rate (e.g., 20°C/min) to the final pyrolysis temperature.

-

The pyrolysis products are separated based on their boiling points and affinity for the stationary phase in the GC column (e.g., a non-polar column like Rtx-5MS).

-

The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented.

-

The resulting mass spectra are used to identify the chemical structure of the decomposition products by comparing them to a spectral library.[2]

Visualizations

Proposed Decomposition Pathway of Ricinoleate Esters

Caption: Proposed thermal decomposition of ricinoleate esters.

Experimental Workflow for Thermal Analysis

Caption: Workflow for thermal stability and decomposition analysis.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Butyl Ricinoleate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of butyl ricinoleate (B1264116). This biocatalytic approach offers a green and efficient alternative to traditional chemical synthesis, yielding a high-purity product with applications in cosmetics, pharmaceuticals, plasticizers, and lubricants. The use of a lipase (B570770) catalyst, particularly immobilized Candida antarctica lipase B (Novozym 435), allows for mild reaction conditions, high selectivity, and easier product purification.

Introduction

Butyl ricinoleate is an ester derived from ricinoleic acid, the primary fatty acid found in castor oil, and butanol.[1] Its unique properties, including high lubricity and excellent emollient characteristics, make it a valuable compound in various industries. The enzymatic synthesis of this compound presents several advantages over conventional chemical methods, such as reduced energy consumption, minimization of byproducts, and enhanced environmental compatibility.[1] Lipases, particularly in their immobilized form, can be readily separated from the reaction mixture and reused, improving the economic feasibility of the process.[1]

This document outlines two primary enzymatic routes for the synthesis of this compound:

-

Direct Esterification of ricinoleic acid with butanol.

-

Transesterification of castor oil or methyl ricinoleate with butanol.

Key Experimental Parameters and Optimization

The efficiency of the lipase-catalyzed synthesis of this compound is influenced by several critical parameters. Optimization of these factors is crucial for maximizing the yield and purity of the final product.

| Parameter | Typical Range | Considerations |

| Enzyme | Immobilized Candida antarctica lipase B (Novozym 435) | Highly efficient and selective for this type of esterification.[2][3] Can be reused for multiple cycles. |

| Substrates | Ricinoleic acid and n-butanol; or Castor oil/Methyl ricinoleate and n-butanol | Purity of substrates will affect the final product quality. |

| Molar Ratio (Alcohol:Acid/Ester) | 1:1 to 3:1 | An excess of butanol can shift the equilibrium towards product formation. |

| Temperature | 40°C - 60°C | Higher temperatures can increase the reaction rate but may lead to enzyme denaturation. |

| Enzyme Loading | 1% - 10% (w/w of substrates) | Higher loading can increase the reaction rate but also the cost. |

| Reaction Time | 4 - 24 hours | Monitored by techniques like titration or chromatography to determine reaction completion. |

| Agitation Speed | 150 - 250 rpm | Ensures proper mixing of reactants and catalyst. |

| Solvent | Solvent-free or organic solvent (e.g., hexane (B92381), heptane) | Solvent-free systems are preferred for a greener process and easier purification. |

| Water Removal | Molecular sieves or vacuum | Removal of water (a byproduct of esterification) is critical to drive the reaction to completion. |

Experimental Protocols

Protocol 1: Direct Esterification of Ricinoleic Acid with n-Butanol

This protocol describes the synthesis of this compound via the direct esterification of ricinoleic acid and n-butanol using immobilized Candida antarctica lipase B (Novozym 435).

Materials:

-

Ricinoleic Acid (≥99% purity)

-

n-Butanol (≥99% purity)

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

Molecular Sieves (3Å), activated

-

Hexane (for purification)

-

Anhydrous Sodium Sulfate (B86663)

Equipment:

-

Jacketed glass reactor with overhead stirrer and temperature control

-

Condenser

-

Vacuum pump (optional)

-

Rotary evaporator

-

Filtration apparatus

-

Analytical balance

Procedure:

-

Reactant Preparation: In a clean, dry jacketed glass reactor, add ricinoleic acid and n-butanol. A typical molar ratio is 1:2 (ricinoleic acid:n-butanol).

-

Enzyme and Water Removal Addition: Add Novozym 435 to the reaction mixture. A typical enzyme loading is 5% (w/w) of the total substrate weight. Add activated molecular sieves (10% w/w of total substrates) to the reactor to remove the water produced during the reaction.

-

Reaction Conditions:

-

Set the reaction temperature to 50°C.

-

Begin stirring at 200 rpm to ensure the mixture is homogenous.

-

-

Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2 hours) and analyzing the acid value by titration or by gas chromatography (GC). The reaction is considered complete when the acid value remains constant.

-

Enzyme Recovery: Once the reaction is complete, stop the stirring and heating. Recover the immobilized enzyme by filtration. The enzyme can be washed with hexane and dried for reuse.

-

Product Purification:

-

Remove the molecular sieves by filtration.

-

Remove the excess n-butanol from the filtrate using a rotary evaporator under reduced pressure.

-

The crude this compound can be further purified by washing with a sodium bicarbonate solution to remove any remaining free fatty acids, followed by a water wash.

-

Dry the final product over anhydrous sodium sulfate and filter.

-

Protocol 2: Transesterification of Castor Oil with n-Butanol

This protocol outlines the synthesis of this compound via the transesterification of castor oil with n-butanol.

Materials:

-

Refined Castor Oil

-

n-Butanol (≥99% purity)

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

Hexane (for purification)

-

Silica (B1680970) Gel for column chromatography

Equipment:

-

Jacketed glass reactor with overhead stirrer and temperature control

-

Condenser

-

Rotary evaporator

-

Filtration apparatus

-

Chromatography column

Procedure:

-

Reactant Preparation: In a jacketed glass reactor, add refined castor oil and n-butanol. A typical molar ratio is 1:3 (castor oil triglycerides:n-butanol).

-

Enzyme Addition: Add Novozym 435 to the reaction mixture (e.g., 8% w/w of castor oil).

-

Reaction Conditions:

-

Set the reaction temperature to 55°C.

-

Start stirring at 200 rpm.

-

-

Reaction Monitoring: The reaction can be monitored by analyzing the disappearance of triglycerides and the formation of this compound using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Enzyme Recovery: After the reaction reaches the desired conversion, stop the reaction and recover the enzyme by filtration for reuse.

-

Product Purification:

-

The excess n-butanol and glycerol (B35011) (byproduct) are removed. Glycerol, being denser and immiscible, can be separated by decantation. Excess butanol is removed by rotary evaporation.

-

The resulting mixture contains this compound, as well as mono- and diglycerides. Further purification can be achieved by column chromatography on silica gel using a hexane:ethyl acetate (B1210297) gradient.

-

Data Presentation

The following tables summarize typical quantitative data for lipase-catalyzed esterification reactions, which can be used as a reference for the synthesis of this compound.

Table 1: Effect of Reaction Temperature on Butyl Ester Synthesis

| Temperature (°C) | Conversion (%) |

| 40 | 85 |

| 50 | 95 |

| 60 | 92 |

| 70 | 80 |

| Note: Representative data based on similar lipase-catalyzed esterifications. Optimal temperature for this compound synthesis should be determined experimentally. |

Table 2: Effect of Substrate Molar Ratio (Butanol:Ricinoleic Acid) on Conversion

| Molar Ratio | Conversion (%) |

| 1:1 | 88 |

| 2:1 | 96 |

| 3:1 | 95 |

| Note: Representative data. Higher ratios of alcohol can increase conversion but also complicate purification. |

Table 3: Effect of Enzyme Loading on Reaction Time to Reach >90% Conversion

| Enzyme Loading (% w/w) | Reaction Time (hours) |

| 2 | 12 |

| 5 | 6 |

| 8 | 4 |

| Note: Representative data. Higher enzyme loading reduces reaction time but increases cost. |

Visualizations

Caption: Workflow for the direct esterification of ricinoleic acid.

Caption: Workflow for the transesterification of castor oil.

References

Application Note: A Detailed Protocol for the Catalytic Esterification of Ricinoleic Acid with Butanol

Audience: Researchers, scientists, and drug development professionals.

Introduction Butyl ricinoleate (B1264116), the ester synthesized from ricinoleic acid and butanol, is a valuable biodegradable compound with applications as a plasticizer, lubricant, and emollient in cosmetic and pharmaceutical formulations.[1][2] Its production via the direct esterification of ricinoleic acid, a major fatty acid component of castor oil, is a key chemical process.[3] This document provides a detailed protocol for the synthesis of butyl ricinoleate using a solid acid catalyst, specifically sulfated zirconia, which has demonstrated high conversion rates.[4] Alternative catalysts such as ZnCl₂ are also discussed.[5] The protocol covers the reaction setup, purification, and characterization of the final product.

Data Presentation: Catalyst Performance

The choice of catalyst is critical for achieving high conversion in the esterification process. The following table summarizes the performance of various sulfated zirconia (SZ) catalysts compared to unmodified zirconia for the esterification of ricinoleic acid with butanol. The data highlights that impregnation of zirconia with sulfate (B86663) significantly enhances catalytic activity, with 0.05 M sulfuric acid impregnation providing the optimal performance under the tested conditions.

Table 1: Effect of Sulfated Zirconia Catalyst Concentration on Ricinoleic Acid Conversion

| Catalyst | Ricinoleic Acid Conversion (%) |

|---|---|

| Unmodified Zirconia (ZrO₂) | ~20 |

| 0.025SZ | ~55 |

| 0.05SZ | ~68 |

| 0.10SZ | ~60 |

| 0.25SZ | ~45 |

Reaction Conditions: Ricinoleic acid and butanol, 110 °C.

Experimental Workflow

The overall workflow for the synthesis and analysis of this compound is depicted below. The process begins with the combination of reactants and a catalyst, followed by a heated reaction period. The subsequent steps involve a multi-stage work-up to isolate and purify the product, which is then characterized to confirm its identity and purity.

Caption: Workflow for the synthesis and analysis of this compound.

Experimental Protocol

This protocol details the esterification of ricinoleic acid with 1-butanol (B46404) using a solid acid catalyst.

3.1. Materials and Equipment

-

Reagents:

-

Ricinoleic Acid (≥85% purity)

-

1-Butanol (ACS grade or higher)

-

Catalyst: Sulfated Zirconia (0.05SZ) or Zinc Chloride (ZnCl₂)

-

Hexane (B92381) or Diethyl Ether (for extraction)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Potassium Hydroxide (KOH) for titration

-

Phenolphthalein indicator

-

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Thermometer or thermocouple

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

FTIR Spectrometer

-

Burette and titration equipment

-

3.2. Reaction Procedure

-

Setup: Assemble a clean, dry three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer. Place the flask in a heating mantle.

-

Charging Reactants: To the flask, add ricinoleic acid and 1-butanol. A molar ratio of 1:2 (ricinoleic acid to butanol) is recommended to drive the equilibrium towards the product.

-

Catalyst Addition: Add the acid catalyst. For sulfated zirconia (0.05SZ), a catalyst loading of 5 wt% relative to the ricinoleic acid is a typical starting point.

-

Reaction: Begin stirring the mixture and heat it to the reflux temperature of butanol, approximately 110-117°C. Maintain this temperature for the duration of the reaction (e.g., 4-6 hours).

-

Monitoring (Optional): The reaction progress can be monitored by taking small aliquots over time and determining the acid value via titration. The reaction is considered complete when the acid value remains constant.

3.3. Work-up and Purification

-

Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

-

Catalyst Removal: If a solid catalyst like sulfated zirconia was used, filter the mixture to remove it. If a soluble catalyst like ZnCl₂ was used, proceed to the washing step.

-

Solvent Extraction: Transfer the cooled mixture to a separatory funnel. Dilute the mixture with a non-polar solvent like hexane or diethyl ether.

-

Washing:

-

Wash the organic layer sequentially with saturated NaHCO₃ solution to neutralize any remaining acid catalyst and unreacted ricinoleic acid.

-

Wash with water, followed by brine to remove residual salts and water-soluble impurities. Repeat washes until the aqueous layer is neutral.

-

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Evaporation: Filter to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the extraction solvent and excess butanol, yielding the crude this compound product.

3.4. Product Characterization

-

FTIR Spectroscopy: Confirm the formation of the ester by identifying the characteristic C=O ester stretch (around 1735-1750 cm⁻¹) and C-O-C stretches (1000-1300 cm⁻¹). The disappearance or significant reduction of the broad carboxylic acid O-H peak from ricinoleic acid should also be observed.

-

Acid Value Titration: Determine the residual acid content in the final product. The conversion percentage can be calculated by comparing the initial and final acid values of the reaction mixture.

-

Appearance: The final product, this compound, should be a clear, pale yellow liquid.

References

Application Notes: Butyl Ricinoleate as a Polymer Plasticizer

Introduction

Butyl ricinoleate (B1264116) (CAS No. 151-13-3) is an ester derived from ricinoleic acid, the primary fatty acid found in castor oil, and butanol.[1] As a bio-based, renewable resource, it presents an environmentally friendly alternative to traditional petroleum-based plasticizers, such as phthalates, which have faced increasing scrutiny due to health and environmental concerns.[2] Butyl ricinoleate is utilized to increase the flexibility, workability, and durability of polymers.[3] Its unique molecular structure, featuring a hydroxyl group and a long aliphatic chain, contributes to its excellent compatibility with a range of polar polymers and imparts properties such as good low-temperature flexibility and low volatility.[1][4]

Mechanism of Action

The primary function of a plasticizer is to reduce the rigidity of a polymer by decreasing the intermolecular forces between polymer chains.[5] this compound achieves this through the Free Volume Theory , which is the most widely accepted model for plasticization.[6]

According to this theory, plasticizer molecules, like this compound, intersperse themselves between the long polymer chains. This action increases the "free volume"—the unoccupied space between molecules—which enhances the mobility of the polymer chains.[7] With greater mobility, the chains can slide past one another more easily, which lowers the material's glass transition temperature (Tg), transitioning it from a rigid, glassy state to a more flexible, rubbery state at room temperature.[8]

Caption: Logical relationship of plasticization via the Free Volume Theory.

Applications in Specific Polymers

This compound and its acetylated form, butyl acetyl ricinoleate, are effective plasticizers for several polymer systems:

-

Polyvinyl Chloride (PVC): As a primary plasticizer, it enhances flexibility and softness. It is particularly valued for imparting good performance at low temperatures and low volatility, which reduces migration and increases the longevity of the final product.[4] The use of ricinoleate-based plasticizers can be a direct replacement for controversial phthalates like DOP and DOA.[2]

-